molecular formula C8H14O3 B1306622 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid CAS No. 52916-16-2

2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1306622
CAS No.: 52916-16-2
M. Wt: 158.19 g/mol
InChI Key: GRROPKFZKZZTQE-UHFFFAOYSA-N
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Description

2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

X-ray Diffraction and Quantum-Chemical Analysis

  • Structure Investigation : The molecular structure of similar compounds like 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid has been investigated using single-crystal X-ray diffraction analysis. These studies reveal the existence of molecules in specific isomeric forms and provide insights into their stereochemistry (Kovalskyi et al., 2011).

Synthesis and Chemical Transformations

  • Chemical Synthesis : Research has explored the synthesis of compounds like N,2,2-trimethyltetrahydro-2H-pyran-4-amine, starting from 2,2-dimethyltetrahydro-2H-pyran-4-one. These syntheses involve multiple steps, including reactions with methanamine and sodium tetrahydridoborate, demonstrating the compound's utility in complex organic synthesis (Arutyunyan et al., 2012).

Medicinal Chemistry Studies

  • Medicinal Chemistry : Although specific studies on 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid are limited, related compounds have been synthesized for potential medicinal applications. For instance, variants like 5-aminomethyltetrahydro-2H-pyran-2-carboxylic acid have been synthesized and evaluated for activities such as antiplasmin, although they did not show more potent activity than established compounds (Isoda et al., 1980).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2,2-dimethyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)5-6(7(9)10)3-4-11-8/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRROPKFZKZZTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391588
Record name 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52916-16-2
Record name 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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